molecular formula C8H8F2O2 B8371973 2,5-Difluoro-3-methoxybenzyl alcohol

2,5-Difluoro-3-methoxybenzyl alcohol

Cat. No.: B8371973
M. Wt: 174.14 g/mol
InChI Key: KYLHJVVHNLLEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-3-methoxybenzyl alcohol is a fluorinated benzyl alcohol derivative with a methoxy substituent at the 3-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₈H₈F₂O₂, and it is structurally characterized by the interplay of electron-withdrawing fluorine atoms and the electron-donating methoxy group. Its synthesis likely involves the reduction of a corresponding benzaldehyde precursor, analogous to methods described for related compounds .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

(2,5-difluoro-3-methoxyphenyl)methanol

InChI

InChI=1S/C8H8F2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3

InChI Key

KYLHJVVHNLLEGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Cyano-3-fluorobenzyl Alcohol

  • Molecular Formula: C₈H₆FNO
  • Substituents: A fluorine atom at the 3-position and a cyano group (-CN) at the 4-position.
  • Key Differences: The cyano group is strongly electron-withdrawing, which may enhance the acidity of the benzyl alcohol’s hydroxyl group compared to the methoxy substituent in the target compound. Additionally, the absence of a second fluorine atom reduces steric and electronic effects.
  • Synthesis: Derived from 2-fluoro-4-(hydroxymethyl)benzonitrile, as noted in . This highlights the use of nitrile intermediates, which are less common in the synthesis of the target compound .

2,5-Dimethoxy-3-methylbenzyl Alcohol

  • Molecular Formula : C₁₀H₁₄O₃
  • Substituents : Methoxy groups at the 2- and 5-positions and a methyl group at the 3-position.
  • The dual methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing fluorines in the target compound.
  • Synthesis: Sodium borohydride reduction of 2,5-dimethoxy-3-methylbenzaldehyde in methanol, a method that could be adapted for synthesizing the target compound if its aldehyde precursor is accessible .

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

  • Molecular Formula : C₈H₇FO₃
  • Substituents : Fluorine at the 3-position, hydroxyl at the 4-position, and methoxy at the 5-position.
  • Key Differences : As an aldehyde, it serves as a precursor to benzyl alcohols. The hydroxyl group introduces polarity and hydrogen-bonding capacity, absent in the target compound. Its commercial availability (purity >97%) suggests utility in derivative synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications Reference
2,5-Difluoro-3-methoxybenzyl alcohol C₈H₈F₂O₂ 2,5-F₂; 3-OCH₃ Likely aldehyde reduction (inferred) Building block for fluorinated compounds N/A
4-Cyano-3-fluorobenzyl alcohol C₈H₆FNO 3-F; 4-CN From 2-fluoro-4-(hydroxymethyl)benzonitrile High polarity due to -CN group
2,5-Dimethoxy-3-methylbenzyl alcohol C₁₀H₁₄O₃ 2,5-OCH₃; 3-CH₃ NaBH₄ reduction of aldehyde Steric hindrance at 3-position
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde C₈H₇FO₃ 3-F; 4-OH; 5-OCH₃ Commercial precursor (Kanto Reagents) Aldehyde for alcohol synthesis

Research Findings and Implications

  • Substituent Effects: The target compound’s dual fluorine atoms likely increase its stability and lipophilicity compared to methoxy- or cyano-substituted analogs. The methoxy group at the 3-position may moderate reactivity by donating electron density .
  • Synthetic Accessibility : The NaBH₄-mediated reduction method (as in ) is widely applicable, but fluorinated aldehyde precursors may require specialized synthesis, impacting scalability.

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